molecular formula C18H25N5OS B2528242 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 585564-12-1

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2528242
CAS No.: 585564-12-1
M. Wt: 359.49
InChI Key: FCRQESOBLRZSHB-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.49. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N5OSC_{16}H_{23}N_5OS with a molar mass of 345.46 g/mol. The presence of the triazole ring and the sulfanyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC16H23N5OS
Molar Mass345.46 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown promising results in inhibiting cancer cell proliferation.

  • In Vitro Studies : In vitro assays demonstrated that analogs of this compound displayed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were reported to be in the range of 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Studies have shown that compounds with similar structural features possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the sulfanyl group enhances the interaction with bacterial cell membranes .
  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 12.5 µg/mL, showcasing its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and substituents on the phenyl ring significantly influence biological activity:

  • Triazole Ring Modifications : Substitutions at the 5-position of the triazole ring enhance cytotoxicity.
  • Phenyl Ring Substituents : Electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring are associated with increased activity against cancer cells .

Case Study 1: Anticancer Activity in MCF7 Cells

A recent study evaluated the effect of This compound on MCF7 breast cancer cells. The results indicated:

  • IC50 : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3 .

Case Study 2: Antibacterial Efficacy Against E. coli

In another study focusing on antibacterial properties:

  • The compound was tested against E. coli strains.
  • Results showed an MIC value of 12.5 µg/mL.
  • The study concluded that the compound's efficacy was due to its ability to disrupt bacterial cell wall synthesis .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRQESOBLRZSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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